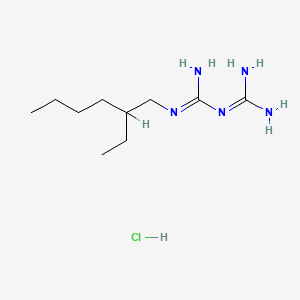
1-(2-Ethylhexyl)biguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-ethylhexyl)biguanide monohydrochloride involves the reaction of 2-ethylhexylamine with dicyandiamide under controlled conditions . The reaction typically proceeds as follows:
Reaction of 2-ethylhexylamine with dicyandiamide: This step involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Formation of the biguanide intermediate: The intermediate product is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Ethylhexyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the biguanide moiety is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Ethylhexyl)biguanide monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and leading to cell lysis . This antibacterial action is primarily due to its ability to interfere with essential cellular processes .
Comparison with Similar Compounds
1-(2-Ethylhexyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
Chlorhexidine: Both compounds exhibit antibacterial properties, but chlorhexidine is more commonly used in medical applications.
Polyhexamethylene biguanide: This compound is also used as an antimicrobial agent, particularly in water treatment and contact lens solutions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physicochemical properties and applications .
Properties
CAS No. |
25665-08-1 |
|---|---|
Molecular Formula |
C10H23N5.ClH C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
InChI Key |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















